molecular formula C21H17FN2O4S B2964079 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide CAS No. 922062-06-4

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide

Cat. No. B2964079
CAS RN: 922062-06-4
M. Wt: 412.44
InChI Key: BGENUJVVRNLNOG-UHFFFAOYSA-N
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Description

The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Scientific Research Applications

Synthesis and Chemical Properties

  • Solid Support Synthesis

    Efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones has been demonstrated using SNAr methodology on AMEBA resin, highlighting the synthesis's flexibility and the high purity (>90%) of final products. This approach is pivotal in generating libraries of dibenz[b,f][1,4]oxazepine derivatives, including N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide, for further pharmacological investigation (Xiaohu Ouyang, N. Tamayo, A. Kiselyov, 1999).

  • Catalytic Enantioselective Synthesis

    The catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines, including the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, has been reported. This process, using diaryl prolinol as the chiral ligand, underscores the versatility of such compounds in generating chiral centers with high yields and enantioselectivities (L. D. Munck, Verena Sukowski, C. Vila, M. C. Muñoz, J. Pedro, 2017).

Pharmacological Potential

  • Carbonic Anhydrase Inhibition: Unprotected primary sulfonamide groups facilitate ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This reveals the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group, suggesting potential applications in designing novel inhibitors for therapeutically relevant human carbonic anhydrases (A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, M. Krasavin, 2018).

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibition of the Dopamine D2 receptor . This receptor is a G-protein coupled receptor, which is a common target for many drugs .

Future Directions

The future directions for research on this compound could include further studies on its mechanism of action, potential therapeutic uses, and safety profile. Additionally, research could be conducted to improve the synthesis process and to explore other potential applications of this class of compounds .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-2-24-18-5-3-4-6-20(18)28-19-12-9-15(13-17(19)21(24)25)23-29(26,27)16-10-7-14(22)8-11-16/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGENUJVVRNLNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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